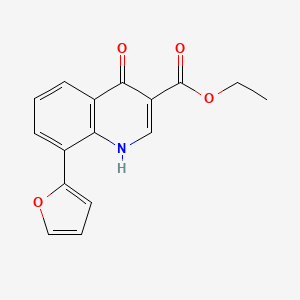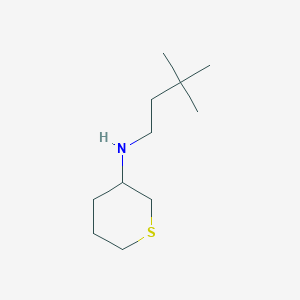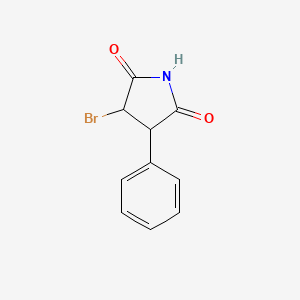
3-Bromo-4-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and phenyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione typically involves the bromination of 4-phenylpyrrolidine-2,5-dione. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-phenylpyrrolidine-2,5-dione.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-azido-4-phenylpyrrolidine-2,5-dione or 3-thiocyanato-4-phenylpyrrolidine-2,5-dione.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-phenylpyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
3-Bromo-4-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
- 3-Chloro-4-phenylpyrrolidine-2,5-dione
- 3-Iodo-4-phenylpyrrolidine-2,5-dione
- 4-Phenylpyrrolidine-2,5-dione
Comparison: 3-Bromo-4-phenylpyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, often resulting in different pharmacological profiles .
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
3-bromo-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14) |
Clave InChI |
QOLORTABSNRPHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


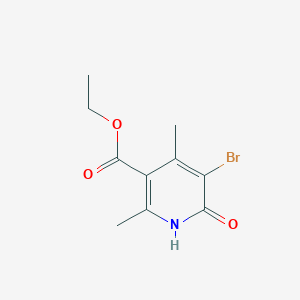
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
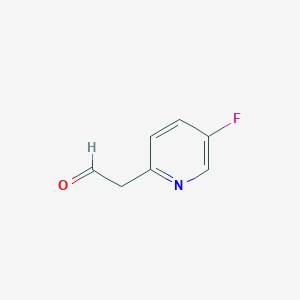
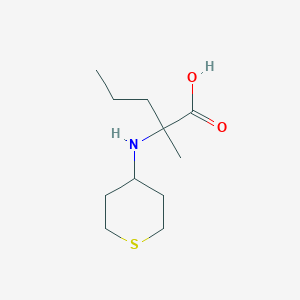
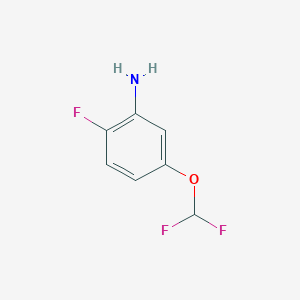

![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)

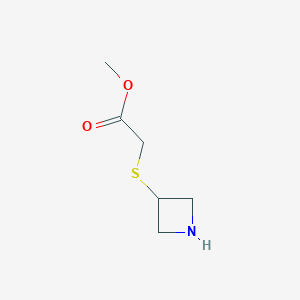
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
